3-[2-(3-AMINOPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE
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Overview
Description
3-[2-(3-AMINOPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole core substituted with an allyl group, an amino-phenyl group, and a hydroxy group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-AMINOPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a suitable base.
Attachment of the Amino-Phenyl Group: The amino-phenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-AMINOPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
3-[2-(3-AMINOPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(3-AMINOPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Allyl-3-phenyl-1,3-dihydro-2H-indol-2-one: Lacks the amino and hydroxy groups, resulting in different chemical and biological properties.
3-Hydroxy-1,3-dihydro-2H-indol-2-one: Lacks the allyl and amino-phenyl groups, leading to different reactivity and applications.
Uniqueness
3-[2-(3-AMINOPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the presence of multiple functional groups that confer diverse chemical reactivity and potential biological activities. The combination of an allyl group, an amino-phenyl group, and a hydroxy group in the indole core makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H18N2O3 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-enylindol-2-one |
InChI |
InChI=1S/C19H18N2O3/c1-2-10-21-16-9-4-3-8-15(16)19(24,18(21)23)12-17(22)13-6-5-7-14(20)11-13/h2-9,11,24H,1,10,12,20H2 |
InChI Key |
LKJBHBASXXWJEW-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=CC=C3)N)O |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=CC=C3)N)O |
Origin of Product |
United States |
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